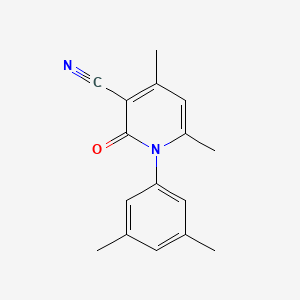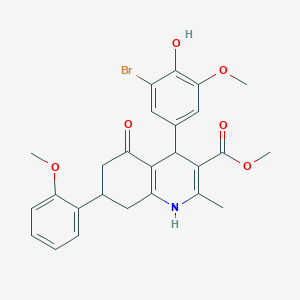![molecular formula C15H17N5O3S B14948246 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which is then functionalized to introduce the sulfonamide and phenoxyethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazolopyrimidines.
Applications De Recherche Scientifique
5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity and stability.
Biological Research: The compound’s ability to interact with biological molecules, such as nucleotides, makes it useful in studying biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, when forming coordination complexes with metals, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. The molecular pathways involved include the inhibition of key enzymes and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets 5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the sulfonamide and phenoxyethyl groups enhances its potential for forming coordination complexes and interacting with biological targets .
Propriétés
Formule moléculaire |
C15H17N5O3S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
5,7-dimethyl-N-(2-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C15H17N5O3S/c1-11-10-12(2)20-14(17-11)18-15(19-20)24(21,22)16-8-9-23-13-6-4-3-5-7-13/h3-7,10,16H,8-9H2,1-2H3 |
Clé InChI |
BKLFZJWYAJRZHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NCCOC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)
![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)
![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)

![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
![Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
